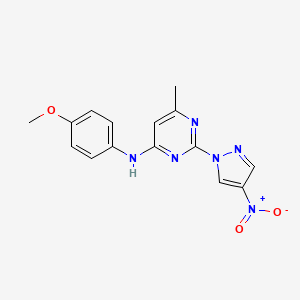

N-(4-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Description

This compound belongs to the pyrimidine class, characterized by a six-membered aromatic ring with two nitrogen atoms. Its structure includes a 4-methoxyphenyl group at the N-position, a methyl substituent at C6, and a 4-nitro-1H-pyrazol-1-yl moiety at C2.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O3/c1-10-7-14(18-11-3-5-13(24-2)6-4-11)19-15(17-10)20-9-12(8-16-20)21(22)23/h3-9H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYWIFXKCBJEQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Pyrimidine Ring Formation: The pyrimidine ring is formed by reacting the nitrated pyrazole with appropriate aldehydes or ketones in the presence of ammonia or primary amines.

Final Coupling: The final step involves coupling the pyrimidine derivative with 4-methoxyaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Nitro Group Reduction

The 4-nitro-1H-pyrazol-1-yl substituent undergoes selective reduction to form the corresponding amine. Key methods include:

-

Catalytic Hydrogenation : Using Pd/C (10%) with ammonium formate in ethyl acetate at 70°C, achieving full conversion within 3–6 hours .

-

Stannous Chloride Reduction : In acidic conditions (e.g., HCl/ethanol), nitro groups are reduced to amines at ambient or elevated temperatures.

Electrophilic Aromatic Substitution

The pyrimidine and pyrazole rings participate in electrophilic substitutions, though steric hindrance from substituents modulates reactivity:

-

Halogenation : Bromine or chlorine in the presence of Lewis acids (e.g., FeCl₃) targets electron-rich positions.

-

Nitration/Sulfonation : Limited by the pre-existing nitro group but feasible under controlled conditions.

Example :

Chlorination at the pyrimidine C5 position using Cl₂/AlCl₃ yields 5-chloro derivatives, though regioselectivity depends on reaction parameters.

Cross-Coupling Reactions

The pyrazole and pyrimidine moieties enable transition-metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : The 4-nitro-pyrazole can be functionalized via palladium-catalyzed arylations. For example, arylboronic acids react with halogenated intermediates under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .

-

Buchwald-Hartwig Amination : Substitution of halides (e.g., Cl) on the pyrimidine ring with amines occurs using Pd catalysts (e.g., Pd₂(dba)₃, Xantphos) .

Nucleophilic Substitution

The pyrimidine core supports nucleophilic displacement reactions:

-

Chloride Displacement : A chloro group at C2 or C4 reacts with amines (e.g., piperazine) in polar aprotic solvents (DMF, DMSO) to form secondary or tertiary amines.

-

Methoxy Group Reactivity : The 4-methoxyphenyl group is generally inert but can undergo demethylation under strong acidic/basic conditions (e.g., HBr/AcOH) to yield phenolic deri

Scientific Research Applications

Biological Activities

N-(4-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

-

Anticancer Activity :

- Compounds with similar structures have shown efficacy against various cancer cell lines. For instance, derivatives of pyrazole and pyrimidine have been reported to inhibit cell proliferation in leukemia and solid tumors by targeting specific kinases involved in cell cycle regulation and apoptosis .

- A study demonstrated that compounds related to this structure could modulate the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and are often dysregulated in cancers .

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Case Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on acute myeloid leukemia (AML) cell lines. The compound was tested at various concentrations, showing significant inhibition of cell proliferation and induction of apoptosis after 24 hours of treatment. The IC50 values indicated potent activity comparable to established chemotherapeutics.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, administration of this compound led to a marked decrease in edema and inflammatory markers. Histological analysis revealed reduced infiltration of immune cells in treated tissues compared to controls, supporting its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The nitro group and the pyrazole ring are crucial for its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 4-nitro-pyrazole group in the target compound may enhance electron-withdrawing properties compared to phenyl or CF3-anilino groups in analogs .

- Synthetic Accessibility : Pyrrolo-pyrimidine derivatives often require multi-step syntheses with moderate yields (65–81%), whereas simpler pyrimidines (e.g., ) are synthesized in fewer steps but lack yield data .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Crystallographic Data

Key Observations :

- Crystallography : The target compound’s analogs (e.g., ) exhibit distinct dihedral angles between the pyrimidine core and substituents, influencing molecular packing and solubility. For example, the CF3-substituted analog shows a 37.5° twist between the methoxyphenyl group and the pyrimidine ring .

- Spectroscopy : Aromatic protons in fluorophenyl- and naphthalenyl-substituted derivatives resonate at δ 7.01–8.21 ppm, consistent with electron-deficient aromatic systems .

Biological Activity

N-(4-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a 4-methoxyphenyl group and a 4-nitro-1H-pyrazol moiety. The synthesis typically involves multi-step reactions that incorporate various reagents and solvents, often yielding significant quantities of the final product. For example, a study detailed the synthesis of similar pyrazole derivatives, highlighting the importance of optimizing reaction conditions to enhance yield and purity .

Anticancer Activity

Research indicates that compounds with a pyrazole structure exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines. A study reported that pyrazole-containing compounds inhibited the growth of lung, breast, and colorectal cancer cells, suggesting a broad spectrum of activity .

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-methoxyphenyl)-6-methyl... | MDA-MB-231 | 0.46 |

| N-(4-methoxyphenyl)-6-methyl... | A549 | 0.39 |

| N-(4-methoxyphenyl)-6-methyl... | HepG2 | 0.03 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. A related study indicated that certain pyrimidine derivatives exhibited selective activity against Mycobacterium tuberculosis while being inactive against common ESKAPE pathogens . This suggests a potential for developing new antimycobacterial agents.

Table 2: Antimicrobial Activity

| Compound | Pathogen | Activity |

|---|---|---|

| N-(4-methoxyphenyl)-6-methyl... | Mycobacterium tuberculosis | Active |

| N-(4-methoxyphenyl)-6-methyl... | E. coli | Inactive |

| N-(4-methoxyphenyl)-6-methyl... | S. aureus | Inactive |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Pyrazole derivatives often interfere with cell cycle progression and induce apoptosis in cancer cells.

- Targeting Kinases : Some studies suggest that these compounds may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in preclinical models:

- Study on MCF-7 Cells : One investigation demonstrated that a pyrazole derivative led to significant apoptosis in MCF-7 breast cancer cells, with an IC50 value indicating potent activity .

- In Vivo Efficacy : Another study evaluated the in vivo effects of similar compounds in mouse models, showing reduced tumor size and improved survival rates compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.